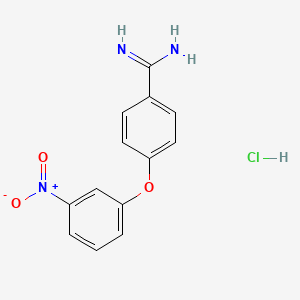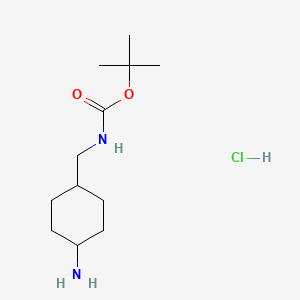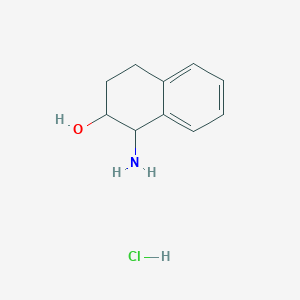
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride” is a compound with the CAS Number: 2137758-06-4 . It has a molecular weight of 199.68 . The IUPAC name for this compound is (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Reactions
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as a chiral auxiliary in Reformatsky-type reactions. Its synthesis from naphthalene through a chemoenzymatic approach enables its use in producing specific enantiomers of compounds, which is crucial in the development of pharmaceuticals and other chirally active substances (Orsini et al., 2005).
Kinetic Resolution in Chemoenzymatic Processes
This compound has been used in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and similar analogues, using Candida antarctica lipase B. This application is significant in the production of enantiomerically pure compounds, a critical aspect in the synthesis of bioactive molecules (Li, Rantapaju, & Kanerva, 2011).
Synthesis of Cardiovascular Agents
The derivative of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, namely trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, has been synthesized for potential use as a cardiovascular agent. This demonstrates its applicability in the development of therapeutic agents targeting cardiovascular diseases (Miyake et al., 1983).
Dopaminergic Drug Synthesis
An alternate synthesis method for a dopaminergic drug, specifically 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, from 5,6-dimethoxynaphthalene-2-carboxylic acid, has been reported. This is relevant in the pharmaceutical industry, particularly in the synthesis of drugs targeting dopamine receptors (Göksu, SeÇen, & Sütbeyaz, 2006).
Intermediate for Bioactive Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine, a derivative, is an important synthetic intermediate for bioactive compounds. Its acylation and subsequent reduction have been studied, showing its versatility in synthesizing a range of bioactive molecules (Wei-dong, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as tetralins , which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .
Mode of Action
It is known that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Given its structural similarity to 2-aminotetralin, it may potentially affect the serotonin and norepinephrine pathways .
Result of Action
Similar compounds, such as 2-aminotetralin, have been shown to have stimulant effects .
Action Environment
It is known that this compound is a white to yellow solid that can dissolve in water and organic solvents .
Biochemische Analyse
Biochemical Properties
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within cells, making the compound a valuable tool for studying metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can affect its accumulation and overall function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects on cellular processes .
Eigenschaften
IUPAC Name |
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPNRYBBYUHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856433 |
Source


|
| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-83-7 |
Source


|
| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
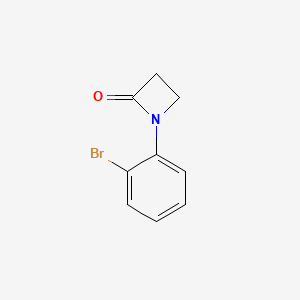
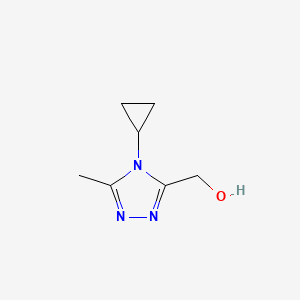
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)
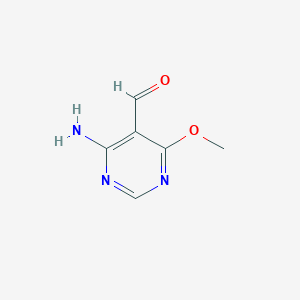
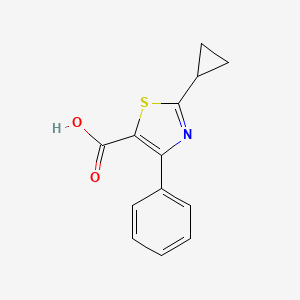

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)


